![molecular formula C12H15N3O3 B2866168 4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-84-9](/img/structure/B2866168.png)
4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a complex organic compound. It belongs to the class of compounds known as pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are characterized by a pyrido[2,3-d]pyrimidin-7(8H)-one core structure .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves the preparation of specific intermediates . For instance, a versatile and efficient chemical approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . These intermediates are then efficiently derivatized to give novel compounds with potential as kinase inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrido[2,3-d]pyrimidin-7(8H)-one core structure . This core structure addresses key pharmacophoric elements of the kinase ATP pocket .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in t-butanol under reflux .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrimidine derivatives, including those similar to the compound of interest, have been investigated for their effectiveness in inhibiting corrosion of metals in acidic environments. For instance, new pyrimidine derivatives were synthesized and assessed for their action against mild steel corrosion in acidic media, demonstrating mixed-type inhibitor behavior and adherence to Langmuir adsorption isotherm (Yadav et al., 2015). Another study on pyridopyrimidinone derivatives found them to be efficient corrosion inhibitors for carbon steel in sulfamic acid, showing increased inhibition efficiency with rising concentrations of the compounds and supporting their application in protecting industrial materials (Abdallah et al., 2018).
Anticancer Potential
Research into pyrido[3,4-d]pyrimidine derivatives has identified several compounds with selective activities against breast and renal cancer cell lines. This work, involving the design and synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, suggests their promise as anticancer agents and highlights the importance of further development in this class of compounds for therapeutic applications (Wei & Malhotra, 2012).
Antimicrobial Properties
Some studies have focused on the synthesis of novel pyrimidinone derivatives fused with thiophene rings, evaluating their antimicrobial activity against various bacterial and fungal strains. These investigations reveal the potential of certain synthesized compounds to serve as effective antimicrobial agents, offering new avenues for the development of treatments against infectious diseases (Hossan et al., 2012).
Wirkmechanismus
While the specific mechanism of action for “4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one” is not mentioned in the retrieved papers, compounds with a similar pyrido[2,3-d]pyrimidin-7(8H)-one core structure have been found to have potential as kinase inhibitors . Kinase inhibitors work by blocking the action of kinases, which are enzymes that add a phosphate group to other proteins in cells .
Zukünftige Richtungen
The future directions for research on “4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve further exploration of their potential as kinase inhibitors . This could include the synthesis of a larger library of compounds and more extensive testing of their antimicrobial activity .
Eigenschaften
IUPAC Name |
4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-17-7-3-6-15-10(16)5-4-9-11(15)13-8-14-12(9)18-2/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFJDAQVSJELBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C=CC2=C1N=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylprop-2-en-1-one](/img/structure/B2866085.png)
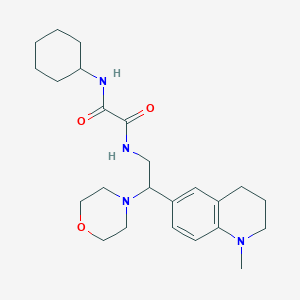

![5-amino-N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2866089.png)
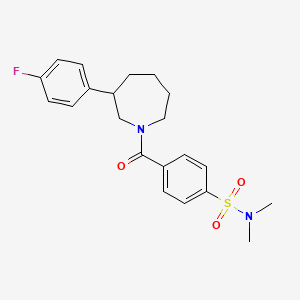
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide](/img/structure/B2866091.png)
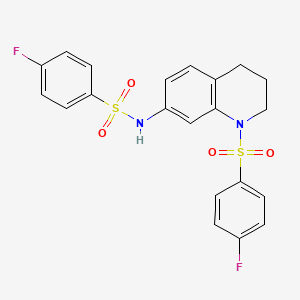
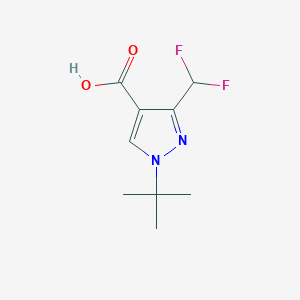
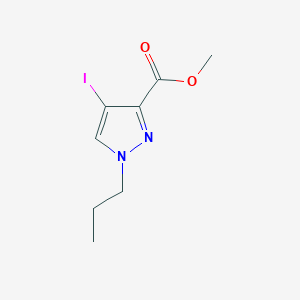



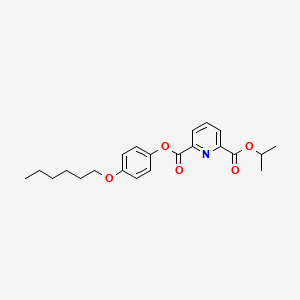
![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)
